
N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms . It also has a carboxamide group (CONH2), which is a common functional group in organic chemistry . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with nucleophiles or bases . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Inhibition of Complex II Activity
Research on substituted carboxamides has shown their potential in inhibiting complex II (succinate dehydrogenase) activity in mitochondria, indicating possible applications in understanding and manipulating mitochondrial functions, which could be relevant to diseases linked to mitochondrial dysfunctions, such as neurodegenerative diseases and cancer (White, 1989).
Prodrug Forms for Amides
Studies on N-acyl derivatives of carboxamides have explored their use as prodrugs, enhancing the delivery and activation of drugs within the human body. This research could inform the development of more effective medication delivery systems by assessing the chemical stability and enzymatic hydrolysis of these compounds (Kahns & Bundgaard, 1991).
Antimicrobial and Antipathogenic Properties
The antimicrobial and antipathogenic activities of carboxamide derivatives have been demonstrated, suggesting potential applications in developing new antimicrobial agents. This includes the study of thiourea derivatives and their interaction with bacterial cells, highlighting the importance of heterocyclic carboxamides in combating resistant bacterial strains and biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Novel Organic Compounds
Research into the synthesis of novel organic compounds, including carboxamide derivatives, provides foundational knowledge for the development of new drugs and materials. This encompasses the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, indicating the broad applicability of carboxamide derivatives in medicinal chemistry (Norman, Navas, Thompson, & Rigdon, 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-6-4-9(14-5-6)10(13)11-7-2-3-8(7)12/h4-5,7-8,12H,2-3H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUSMZRHEJFMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2419802.png)
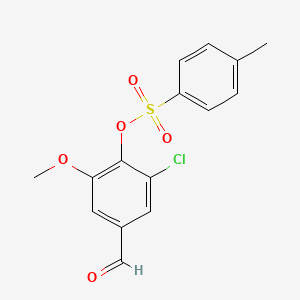
![3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2419804.png)
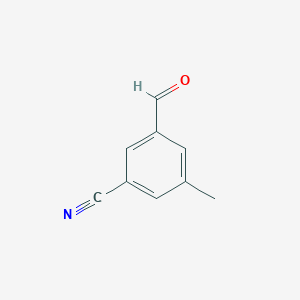
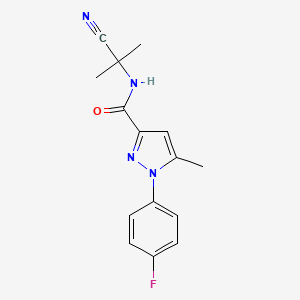

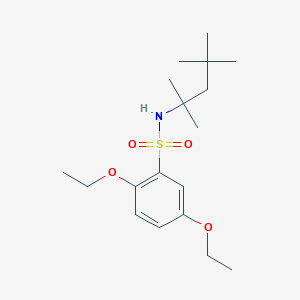
![3-(1,5-Dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2419815.png)
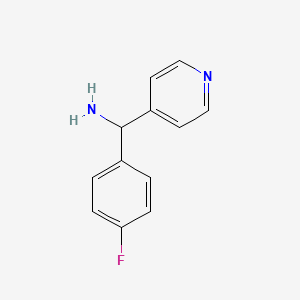



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)